molecular formula C18H22N6O4 B2412566 1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1210932-45-8

1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide

Cat. No. B2412566
CAS RN: 1210932-45-8
M. Wt: 386.412
InChI Key: IQPHVTUJONKLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also contains a pyrimidine ring, which is a key component of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a piperidine ring, a pyrimidine ring, and a methoxyphenyl group. These groups are common in many biologically active compounds and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives, for example, can undergo a variety of intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the piperidine ring could influence its basicity, while the presence of the nitro group could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. For instance, compounds containing a benzothiazinone structure were found to possess biological activities because their heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions with biological targets .

properties

IUPAC Name

1-[4-(4-methoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-11-15(24(26)27)17(21-13-3-5-14(28-2)6-4-13)22-18(20-11)23-9-7-12(8-10-23)16(19)25/h3-6,12H,7-10H2,1-2H3,(H2,19,25)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPHVTUJONKLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)NC3=CC=C(C=C3)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide

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